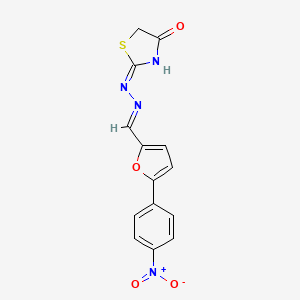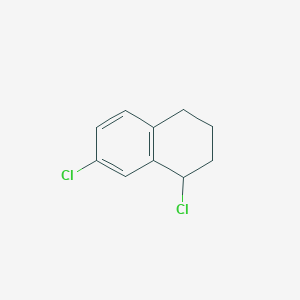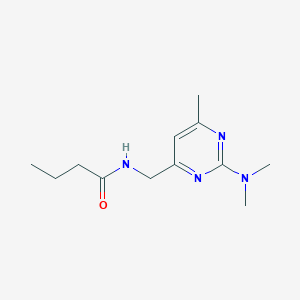
(E)-2-(2-((5-(4-nitrophenyl)furan-2-yl)methylene)hydrazinyl)thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-(2-((5-(4-nitrophenyl)furan-2-yl)methylene)hydrazinyl)thiazol-4(5H)-one, also known as 'FNTZ', is a thiazolone derivative that has been extensively studied for its biological activities. FNTZ is a potent inhibitor of the enzyme, aldose reductase, which is involved in the development of diabetic complications.
Scientific Research Applications
Anticandidal and Anticancer Activity
- Synthesized thiazolyl hydrazone derivatives, including compounds structurally related to (E)-2-(2-((5-(4-nitrophenyl)furan-2-yl)methylene)hydrazinyl)thiazol-4(5H)-one, have been evaluated for their anticandidal and anticancer properties. Some of these compounds exhibited significant antifungal activity against Candida utilis and potent anticancer effects against MCF-7 cancer cells, highlighting their potential as therapeutic agents in these domains (Altıntop et al., 2014).
Antioxidant Potential
- Novel thiazolyl hydrazone derivatives, closely related to the mentioned compound, have shown significant antioxidant activity along with cytotoxic effects on carcinoma cell lines. This dual activity suggests their potential use in cancer treatment, leveraging both cytotoxic and antioxidant properties (Grozav et al., 2017).
Anti-leishmanial Activity
- Nitroaromatic compounds, similar in structure to this compound, have been synthesized and evaluated for anti-leishmanial activity. The presence of an electroactive nitro group in these compounds is crucial for their biological activity against Leishmania infantum, suggesting their potential application in treating leishmaniasis (Dias et al., 2015).
Liquid Crystalline Properties
- A series of mesogens, including derivatives of the compound , have been synthesized and studied for their liquid crystalline behaviors. These compounds exhibited nematic and smectic A phases, indicating potential applications in materials science and display technologies (Abdulnabi et al., 2020).
Catalytic Activity in Olefin Oxidation
- Dioxidovanadium(V) complexes containing thiazol-hydrazone NNN-donor ligands, similar to the compound in focus, have been synthesized and shown to be effective catalysts in the oxidation of olefins. This suggests potential applications in industrial chemistry and catalysis (Ghorbanloo et al., 2017).
Corrosion Inhibition
- Certain heterocyclic semicarbazones structurally related to the compound have been shown to effectively inhibit corrosion on carbon steel surfaces in acidic medium. This property could be leveraged in materials science and engineering to protect metals from corrosion (Palayoor et al., 2017).
Antibacterial and Antitumor Activity
- Thiazolyl hydrazone derivatives, similar to the compound , have demonstrated antibacterial and antitumor activity. This positions them as potential candidates for pharmaceutical development in treating bacterial infections and cancer (Zou et al., 2020).
properties
IUPAC Name |
(2E)-2-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O4S/c19-13-8-23-14(16-13)17-15-7-11-5-6-12(22-11)9-1-3-10(4-2-9)18(20)21/h1-7H,8H2,(H,16,17,19)/b15-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQQLPPUDJKJHK-VIZOYTHASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=NN=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])S1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N/C(=N\N=C\C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])/S1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2377836.png)
![ethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2377837.png)
![N-benzyl-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2377841.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(2-methoxyethoxy)isonicotinamide](/img/structure/B2377843.png)
![5-((4-Benzylpiperazin-1-yl)(4-chlorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2377845.png)


![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide](/img/structure/B2377849.png)

![(6-fluoro-1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2377853.png)
![2-(3-chlorophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2377854.png)
![3,4-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2377855.png)
![4-[3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B2377856.png)
